Vevorisertib trihydrochloride

AKT1-E17K Mutant Selectivity Biochemical Assay

Vevorisertib trihydrochloride (ARQ 751, MK-4440) is the definitive allosteric pan-AKT inhibitor for programs demanding mechanistic precision. Unlike ATP-competitive agents, its PH-domain-dependent binding disables non-catalytic AKT functions and feedback signaling—critical for accurate pathway dissection. With sub-nanomolar IC50s (AKT1: 0.55 nM, AKT2: 0.81 nM, AKT3: 1.3 nM) and validated AKT1-E17K mutant affinity (Kd 8.6 nM), it is the reference standard for oncology models driven by AKT alterations. Supplied as a high-solubility trihydrochloride salt and screened clean against 245 kinases at 5 µM, this compound delivers the potency, selectivity, and solubility essential for reproducible in vitro and in vivo translational studies.

Molecular Formula C35H41Cl3N8O
Molecular Weight 696.1 g/mol
Cat. No. B10828103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVevorisertib trihydrochloride
Molecular FormulaC35H41Cl3N8O
Molecular Weight696.1 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N.Cl.Cl.Cl
InChIInChI=1S/C35H38N8O.3ClH/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35;;;/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38);3*1H
InChIKeyHNFNJTGXAZHZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vevorisertib Trihydrochloride for Procurement: A Potent Pan-AKT Inhibitor with Differentiated Kinase Selectivity


Vevorisertib trihydrochloride (also known as ARQ 751 or MK-4440) is an orally bioavailable, allosteric, pan-AKT serine/threonine kinase inhibitor [1]. It demonstrates potent, sub-nanomolar activity against all three AKT isoforms (AKT1, AKT2, and AKT3) [2] and is further characterized by its ability to bind the clinically relevant AKT1-E17K mutant . Vevorisertib trihydrochloride is supplied as a trihydrochloride salt with a molecular weight of 696.11 g/mol, ensuring high aqueous solubility for in vitro and in vivo applications .

Vevorisertib Trihydrochloride: Why Assay-to-Assay Reproducibility Precludes Substitution with Other Pan-AKT Inhibitors


The pan-AKT inhibitor class comprises molecules with distinct binding mechanisms (allosteric vs. ATP-competitive) and divergent selectivity profiles [1]. Vevorisertib is an allosteric inhibitor that specifically requires the pleckstrin homology (PH) domain for binding, a feature not shared by ATP-competitive inhibitors like capivasertib or ipatasertib . This mechanistic difference translates into varying effects on non-catalytic AKT functions and downstream signaling, rendering class-level substitution invalid [2]. Furthermore, the degree of isoform selectivity and potency against the AKT1-E17K mutant varies widely among pan-AKT inhibitors, directly impacting results in models driven by specific AKT alterations .

Vevorisertib Trihydrochloride Quantitative Evidence Guide: Comparator-Based Differentiation in Key Preclinical Parameters


Superior Potency Against AKT1-E17K Mutant Compared to ATP-Competitive Inhibitors

Vevorisertib trihydrochloride demonstrates potent binding to the AKT1-E17K mutant with a Kd of 8.6 nM . This is a key differentiation point from ATP-competitive AKT inhibitors like capivasertib and ipatasertib, which, while potent against wild-type AKT, are not characterized for their binding affinity to this specific oncogenic mutant in standard literature .

AKT1-E17K Mutant Selectivity Biochemical Assay Kd

Greater Potency Across AKT Isoforms Compared to MK-2206

In cell-free biochemical assays, vevorisertib trihydrochloride exhibits IC50 values of 0.55 nM, 0.81 nM, and 1.3 nM against AKT1, AKT2, and AKT3, respectively [1]. This represents a >14-fold higher potency against AKT1 compared to the allosteric inhibitor MK-2206, which has an IC50 of 8 nM for AKT1, and a >18-fold and >50-fold higher potency against AKT2 and AKT3, respectively .

Pan-AKT Inhibition Isoform Selectivity IC50 Biochemical Potency

Broad Kinase Selectivity Profile with Minimal Off-Target Activity at 5 µM

Vevorisertib trihydrochloride demonstrates a clean selectivity profile, inhibiting fewer than 50% of a panel of 245 kinases when tested at a concentration of 5 µM . This is in contrast to ATP-competitive pan-AKT inhibitors, which, due to their binding to the highly conserved ATP-binding pocket, often exhibit a broader spectrum of kinase inhibition [1].

Kinase Selectivity Off-Target Effects Chemical Proteomics Panel Screen

Dose-Dependent Antitumor Efficacy in a Clinically Relevant PDX Model

In an AKT1-E17K mutant endometrial cancer patient-derived xenograft (PDX) model, oral administration of vevorisertib trihydrochloride resulted in dose-dependent tumor growth inhibition (TGI). Doses of 25, 50, and 75 mg/kg achieved TGI of 68%, 78%, and 98%, respectively . This demonstrates robust, in vivo target engagement and efficacy against a clinically relevant mutant background.

Patient-Derived Xenograft PDX In Vivo Efficacy AKT1-E17K Endometrial Cancer

Defined Human Pharmacokinetic Profile Supporting Translation from In Vitro to In Vivo Studies

In a Phase 1b clinical study, vevorisertib trihydrochloride exhibited a consistent human pharmacokinetic profile. Maximum plasma concentrations (Cmax) were reached between 1-4 hours post-dose, and the drug demonstrated an elimination half-life ranging from 8.8 to 19.3 hours [1]. This established human PK data facilitates back-translation and benchmarking for preclinical in vivo studies, unlike many research compounds that lack such clinical validation.

Human Pharmacokinetics Oral Bioavailability Half-Life Phase 1

Vevorisertib Trihydrochloride: Optimal Application Scenarios Based on Quantitative Evidence


Targeting AKT1-E17K Mutant-Driven Cancer Models

Vevorisertib trihydrochloride is the compound of choice for research involving the AKT1-E17K oncogenic mutation. Its validated binding affinity (Kd = 8.6 nM) and robust in vivo efficacy in an AKT1-E17K mutant PDX model (up to 98% TGI at 75 mg/kg) provide a strong evidence base for its use in this context.

Achieving Potent Pan-AKT Inhibition with a Favorable Selectivity Window

For studies requiring potent blockade of AKT1, AKT2, and AKT3 signaling with minimal off-target kinase engagement, vevorisertib trihydrochloride offers a distinct advantage. Its sub-nanomolar IC50s (0.55-1.3 nM) [1] and clean profile against a 245-kinase panel at 5 µM support experiments where high potency and selectivity are paramount.

Preclinical In Vivo Efficacy Studies Requiring Translationally Relevant Pharmacokinetics

Researchers designing in vivo efficacy studies can leverage vevorisertib trihydrochloride's established human pharmacokinetic parameters (Tmax 1-4h, t1/2 8.8-19.3h) [2]. This data guides dosing regimen design and exposure-response modeling in animal studies, increasing the translational relevance of preclinical findings.

Mechanistic Studies Distinguishing Allosteric from ATP-Competitive AKT Inhibition

Vevorisertib trihydrochloride's allosteric, PH-domain-dependent binding mechanism makes it an essential tool for probing the differential cellular consequences of allosteric versus ATP-competitive AKT inhibition, including effects on non-catalytic AKT functions and feedback signaling pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vevorisertib trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.